molecular formula C15H20N2OS B2439424 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2094385-05-2

1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2439424
CAS RN: 2094385-05-2
M. Wt: 276.4
InChI Key: HTBLWHKHEKWLJH-UHFFFAOYSA-N
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Description

1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one, also known as TTA-P2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a synthetic derivative of thiazolidinedione and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism, as well as inflammation. By activating PPARγ, 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one may be able to modulate these processes and provide neuroprotection.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective properties, 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has been found to have a variety of other biochemical and physiological effects. For example, 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has been found to improve insulin sensitivity and reduce inflammation in animal models. It has also been found to have anti-tumor properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one for lab experiments is its high purity and stability. This makes it easy to work with and allows for consistent results. However, one limitation of 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one. One area of interest is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the development of new cancer treatments, as 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has shown promise in this area as well. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves the reaction of 2-acetyl-1,3-benzothiazole with piperidine and acrolein. The resulting product is then purified using column chromatography. This method has been found to be efficient and reliable, allowing for the production of high-quality 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one in large quantities.

Scientific Research Applications

1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has been found to have a variety of effects on the nervous system. Specifically, 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-14(18)17-9-5-6-11(10-17)15-16-12-7-3-4-8-13(12)19-15/h2,11H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBLWHKHEKWLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

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